molecular formula C19H19NO3 B268301 4-(allyloxy)-N-[2-(allyloxy)phenyl]benzamide

4-(allyloxy)-N-[2-(allyloxy)phenyl]benzamide

Cat. No. B268301
M. Wt: 309.4 g/mol
InChI Key: DDLOMCOJBKIGHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(allyloxy)-N-[2-(allyloxy)phenyl]benzamide is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is also known as AOPB and has been studied extensively for its properties and potential uses.

Mechanism of Action

The mechanism of action of AOPB is not fully understood, but studies suggest that it may act as a DNA intercalator, leading to the inhibition of DNA replication and ultimately cell death. AOPB may also induce apoptosis through the activation of caspases, which are enzymes involved in programmed cell death.
Biochemical and Physiological Effects:
Studies have shown that AOPB has both biochemical and physiological effects. Biochemically, AOPB has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication. Physiologically, AOPB has been shown to induce apoptosis in cancer cells, leading to the death of these cells.

Advantages and Limitations for Lab Experiments

One advantage of AOPB is that it is relatively easy to synthesize, making it readily available for use in lab experiments. A limitation of AOPB is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of AOPB. One potential application is in the development of new antitumor agents, as studies have shown that AOPB has potential in this area. Another direction is in the development of new materials, such as liquid crystals and polymers, using AOPB as a building block. Further studies are needed to fully understand the mechanism of action of AOPB and its potential uses in various fields.
In conclusion, 4-(allyloxy)-N-[2-(allyloxy)phenyl]benzamide is a chemical compound that has been extensively studied for its potential applications in various fields. Its synthesis method has been optimized over the years, and it has been shown to have potential as an antitumor agent and building block for new materials. Further studies are needed to fully understand its mechanism of action and potential uses.

Synthesis Methods

The synthesis of AOPB involves the reaction of 4-aminobenzamide with allyl bromide in the presence of a base. The resulting product is then reacted with 2-allyloxybenzaldehyde to obtain AOPB. This synthesis method has been optimized and improved over the years, leading to higher yields and purity of the product.

Scientific Research Applications

AOPB has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, AOPB has been shown to have potential as an antitumor agent, with studies indicating that it can induce apoptosis in cancer cells. AOPB has also been studied for its potential use as a building block in the synthesis of new materials, such as liquid crystals and polymers.

properties

Product Name

4-(allyloxy)-N-[2-(allyloxy)phenyl]benzamide

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

4-prop-2-enoxy-N-(2-prop-2-enoxyphenyl)benzamide

InChI

InChI=1S/C19H19NO3/c1-3-13-22-16-11-9-15(10-12-16)19(21)20-17-7-5-6-8-18(17)23-14-4-2/h3-12H,1-2,13-14H2,(H,20,21)

InChI Key

DDLOMCOJBKIGHA-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OCC=C

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OCC=C

Origin of Product

United States

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